molecular formula C10H12Cl2O B8002485 1-(3,5-Dichlorophenyl)-2-butanol

1-(3,5-Dichlorophenyl)-2-butanol

Cat. No.: B8002485
M. Wt: 219.10 g/mol
InChI Key: NNFBQCOZSOIIJX-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-butanol is a synthetic organic compound featuring a butanol chain substituted at the 2-position with a 3,5-dichlorophenyl group. This structure classifies it as a dichlorophenyl derivative, a scaffold recognized in medicinal chemistry and chemical biology research. Compounds with the 3,5-dichlorophenyl moiety have been investigated for their biological activity. For instance, studies have shown that 3,5-dichlorophenyl-based molecules can act as potent inhibitors of the protease furin, achieving this through an induced-fit mechanism that causes substantial conformational rearrangement of the enzyme's active site . This suggests potential research applications for related compounds in studying protease function and viral infection mechanisms, as furin is involved in the processing of various viral proteins . In synthetic chemistry, the dichlorophenyl group is a valuable building block. More broadly, dichlorophenyl intermediates are utilized in complex natural product synthesis, including polyketides and terpenoids, often through key reactions like the Corey-Fuchs, which constructs alkynes from aldehydes . The chemical synthesis of peptides and proteins, which often relies on robust protecting groups and innovative methods like native chemical ligation, demonstrates the ongoing need for specialized organic building blocks in life science research . This compound is supplied for research purposes. This product is strictly For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichlorophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-2-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,10,13H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFBQCOZSOIIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of 1 3,5 Dichlorophenyl 2 Butanol

The specific chemical and physical properties of 1-(3,5-Dichlorophenyl)-2-butanol are not extensively detailed in publicly available literature. However, based on its chemical structure, we can infer some of its key characteristics.

PropertyValue
Molecular Formula C10H12Cl2O bldpharm.com
Molecular Weight 219.11 g/mol
Structure A butanol backbone with a 3,5-dichlorophenyl group attached to the first carbon and a hydroxyl group on the second carbon.
Physical State Likely a solid at room temperature, given that many substituted phenyl alcohols are solids. For example, 1-(3,5-dichlorophenyl)-2-hydroxyethylamine is a solid. sigmaaldrich.com
Melting Point Not specified in the search results.
Boiling Point Not specified in the search results.
Solubility Expected to have low solubility in water due to the nonpolar dichlorophenyl group and the four-carbon chain, though the hydroxyl group will contribute some polarity. It is likely soluble in organic solvents.

Synthesis and Manufacturing

A plausible laboratory synthesis could involve the reaction of a Grignard reagent prepared from 1-bromo-3,5-dichlorobenzene (B43179) with butan-2-one. This would be followed by an acidic workup to yield the desired tertiary alcohol.

Another potential route could be the reduction of a corresponding ketone, 1-(3,5-dichlorophenyl)butan-2-one. This reduction could be achieved using various reducing agents common in organic synthesis, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent would depend on the desired stereoselectivity and the presence of other functional groups.

Applications in Scientific Research

Currently, there is limited specific information available in the provided search results regarding the direct applications of 1-(3,5-Dichlorophenyl)-2-butanol in scientific research. However, based on the functionalities present in the molecule, it could potentially serve in the following areas:

Reference Standard: In analytical chemistry, well-characterized compounds are essential as reference standards for the identification and quantification of related substances. If this compound were to be synthesized and purified to a high degree, it could serve as a reference standard in chromatographic or spectroscopic analyses.

Building Block in Organic Synthesis: The hydroxyl group and the dichlorophenyl ring offer sites for further chemical modification. This makes it a potential starting material or intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. The dichlorophenyl moiety itself is present in compounds with demonstrated biological activity. researchgate.net

Derivatization and Analytical Techniques for 1 3,5 Dichlorophenyl 2 Butanol

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization in chemical analysis involves the transformation of a compound into a new product with properties that are more suitable for a given analytical technique. For 1-(3,5-Dichlorophenyl)-2-butanol, derivatization primarily aims to increase its volatility and thermal stability for gas chromatography (GC) and to improve its detectability for both GC and liquid chromatography (LC).

Esterification for Chromatographic Resolution and Sensitivity

Esterification is a common derivatization technique for compounds containing hydroxyl groups, such as this compound. This process converts the alcohol into an ester, which is typically more volatile and less polar, leading to improved peak shape and sensitivity in GC analysis. The use of fluorinated acylating reagents, for instance, can significantly enhance detectability, especially with electron capture detection (ECD) or mass spectrometry in negative chemical ionization mode.

Common esterification reagents applicable to secondary alcohols include anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl chlorides. The reaction is often catalyzed by a base to facilitate the process. The choice of reagent can be tailored to the specific analytical needs, such as introducing a chromophore for UV detection in LC or a specific tag for mass spectrometry.

Table 1: Common Esterification Reagents for Alcohols

Reagent ClassExample ReagentResulting DerivativeKey Advantages for Analysis
AnhydridesAcetic AnhydrideAcetate EsterIncreased volatility, improved peak shape in GC.
Trifluoroacetic Anhydride (TFAA)Trifluoroacetate EsterEnhanced sensitivity with electron capture detection (ECD).
Acyl HalidesPentafluorobenzoyl ChloridePentafluorobenzoyl EsterExcellent for trace analysis with GC-ECD or GC-MS (NCI).
Activated Acids3,5-Dinitrobenzoyl Chloride3,5-Dinitrobenzoyl EsterIntroduces a strong chromophore for HPLC-UV detection.

Chromatographic Methodologies

The separation and quantification of this compound and its derivatives are primarily achieved through gas chromatography and liquid chromatography. The choice of method depends on the sample matrix, the required sensitivity, and whether the analysis of enantiomers is necessary.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is often a prerequisite for successful GC analysis to prevent peak tailing and improve resolution.

A variety of capillary columns can be used, with the choice of stationary phase depending on the polarity of the analyte and its derivatives. Non-polar columns, such as those with a dimethylpolysiloxane phase (e.g., DB-1, HP-1), or mid-polarity columns (e.g., DB-5, HP-5) are commonly employed for the analysis of chlorinated aromatic compounds. For the separation of the enantiomers of chiral compounds like this compound, chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are necessary.

Table 3: Illustrative GC Conditions for Analysis of Related Compounds

ParameterCondition for a Chlorinated Aromatic CompoundCondition for a Chiral Alcohol
Column DB-5 (30 m x 0.25 mm, 0.25 µm film thickness)Cyclodextrin-based chiral column (e.g., Beta-DEX)
Injector Temp. 250 °C230 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min80 °C (2 min), ramp to 180 °C at 5 °C/min, hold for 10 min
Carrier Gas HeliumHelium or Hydrogen
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is well-suited for the analysis of less volatile or thermally labile compounds. While this compound can be analyzed directly by LC, derivatization can be used to enhance detection, for example, by introducing a fluorescent tag.

Reversed-phase HPLC is the most common mode for this type of analysis, using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. For the separation of enantiomers, chiral HPLC is the method of choice. This can be achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for this purpose.

Table 4: Illustrative LC Conditions for Analysis of Related Compounds

ParameterCondition for a Chlorinated Aromatic CompoundCondition for Chiral Separation
Column C18 (150 mm x 4.6 mm, 5 µm particle size)Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Acetonitrile/Water (70:30, v/v)Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detector UV-Vis (at a wavelength of maximum absorbance)UV-Vis or Circular Dichroism (CD)
Column Temp. Ambient or controlled (e.g., 30 °C)Ambient or controlled

Coupled Analytical Techniques

To achieve the highest level of confidence in identification and quantification, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for the analysis of volatile compounds. Following separation by GC, the analyte is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a water molecule, an ethyl group, or cleavage adjacent to the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC. After separation by LC, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for the analysis of underivatized this compound and for the study of its potential metabolites in biological matrices. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to enhance selectivity and sensitivity.

Biological Activity and Mechanistic Investigations of 1 3,5 Dichlorophenyl 2 Butanol

Antimicrobial Activity Profile

Antibacterial Efficacy and Spectrum

No publicly available data could be found detailing the antibacterial efficacy or the spectrum of activity for 1-(3,5-Dichlorophenyl)-2-butanol against various bacterial strains.

Antifungal Efficacy

There is no available information from scientific literature regarding the antifungal properties of this compound.

Enzyme Modulation and Inhibition Studies

No studies have been identified that investigate the effects of this compound on specific enzymes, either as a modulator or an inhibitor.

Mechanistic Insights into Biological Interactions

Target Identification and Validation

Research to identify and validate the specific biological targets of this compound does not appear to be available in the public domain.

Receptor Binding and Protein Interaction Analysis

There are no published studies detailing the receptor binding profile or the analysis of protein interactions for this compound.

Structure Activity Relationships Sar and Analogue Design of 1 3,5 Dichlorophenyl 2 Butanol

Structural Determinants of Biological Efficacy

Influence of the Dichlorophenyl Substituent Pattern

The 3,5-dichlorophenyl moiety is a crucial component for the biological activity of this class of compounds. Research on related structures, such as 3,5-dichlorobenzyl alcohol, has identified this fragment as being highly active, particularly in the context of antifungal agents that inhibit succinate (B1194679) dehydrogenase (SDH). nih.gov The substitution pattern of the chlorine atoms on the phenyl ring is a key determinant of efficacy.

Role of the Butanol Side Chain and Stereochemistry

The butanol side chain, and particularly its stereochemistry, is another significant factor influencing the biological activity of 1-(3,5-Dichlorophenyl)-2-butanol. The length and branching of the alkyl chain, as well as the position and stereoisomeric form of the hydroxyl group, can dramatically alter the compound's interaction with its target.

The presence of a chiral center at the second carbon of the butanol chain means that this compound can exist as two enantiomers: (R)-1-(3,5-Dichlorophenyl)-2-butanol and (S)-1-(3,5-Dichlorophenyl)-2-butanol. It is well-established in medicinal chemistry and agrochemistry that different enantiomers of a chiral compound can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For many biologically active compounds, one enantiomer is significantly more potent than the other. While specific studies on the differential activity of the enantiomers of this compound are not widely published, the principles of stereochemistry strongly suggest that one isomer would be more active.

The position of the hydroxyl group is also critical. For instance, a shift of the hydroxyl group to a different carbon on the butanol chain would result in a different isomer with potentially altered activity.

Impact of Linker and Peripheral Modifications

Modifications to the linker between the dichlorophenyl ring and the butanol moiety, as well as peripheral modifications, can be used to fine-tune the compound's properties. For example, the conversion of the alcohol group into an ester can impact factors such as lipophilicity, metabolic stability, and ultimately, biological activity.

In a study on 3,5-dichlorobenzyl alcohol derivatives, esterification with various acids was shown to produce compounds with significant antifungal activity. nih.gov This suggests that the hydroxyl group of this compound is a key point for modification to generate analogues with potentially improved or varied activities.

Rational Design and Synthesis of Analogues of this compound

The rational design of analogues of this compound is guided by the structure-activity relationships discussed above. The goal is to synthesize new molecules with enhanced potency, selectivity, and improved physicochemical properties.

A common strategy involves the synthesis of a series of derivatives where specific parts of the molecule are systematically altered. For example, based on the high activity of the 3,5-dichlorophenyl fragment, a library of analogues could be created by:

Varying the alkyl chain: Replacing the butanol with other alkanols of varying lengths and branching patterns.

Modifying the hydroxyl group: Converting the alcohol to ethers, esters, or other functional groups.

Altering the phenyl ring substituents: Replacing the chlorine atoms with other halogens or electron-withdrawing groups to probe the electronic requirements for activity.

The synthesis of such analogues often involves multi-step chemical processes. For instance, the synthesis of related dichlorophenyl compounds has been achieved through reactions such as the condensation of 3,4-dichloroacetophenone with various aldehydes to form chalcones, which are then further modified. vensel.org

Comparative Studies with Related Pharmacophores and Lead Compounds

To understand the potential of this compound and its analogues, it is useful to compare their activity with existing compounds that share similar structural features or target the same biological pathway.

In the context of antifungal activity, a relevant comparison is with the commercial fungicide boscalid, which is also an SDH inhibitor. A study on 3,5-dichlorobenzyl ester derivatives demonstrated that some of these compounds exhibited antifungal activity against Botrytis cinerea and Rhizoctonia solani that was comparable to that of boscalid. nih.gov

Table 1: Comparative Antifungal Activity (EC₅₀ in mg/L)

Compound Botrytis cinerea Rhizoctonia solani
Boscalid (Commercial Fungicide) 1.24 1.01
Compound 5 (A 3,5-dichlorobenzyl ester derivative) 6.60 1.61

Data sourced from a study on 3,5-dichlorobenzyl ester derivatives. nih.gov

This comparative data highlights that molecules containing the 3,5-dichlorophenyl motif can achieve high levels of antifungal efficacy, positioning them as promising leads for the development of new antifungal agents. Further comparative studies with a broader range of known fungicides would be beneficial to fully characterize the activity profile of this compound and its derivatives.

Metabolic Fate and Environmental Considerations of 1 3,5 Dichlorophenyl 2 Butanol

Biotransformation Pathways in Model Systems

The biotransformation of xenobiotics like 1-(3,5-dichlorophenyl)-2-butanol is a critical process that determines their persistence and potential toxicity in biological systems. While direct studies on this specific alcohol are scarce, its metabolic fate can be extrapolated from the known pathways of related dichlorophenyl-containing compounds, primarily the dicarboximide fungicides.

Oxidation is a primary route for the metabolism of compounds with alkyl side chains attached to an aromatic ring. In microbial systems, monooxygenase and dioxygenase enzymes are known to catalyze the hydroxylation of aromatic rings and the oxidation of alkyl side chains. scispace.com For a compound like this compound, the secondary alcohol group is a prime target for oxidation.

Oxidation of the Alcohol: The secondary alcohol group in this compound can be oxidized to form the corresponding ketone, 1-(3,5-dichlorophenyl)-2-butanone. This reaction is a common metabolic step catalyzed by alcohol dehydrogenases.

Hydroxylation of the Aromatic Ring: The dichlorinated phenyl ring may undergo hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases in mammals or by microbial dioxygenases. acs.org This would introduce a hydroxyl group onto the aromatic ring, increasing the compound's polarity and facilitating further metabolism.

Side-Chain Oxidation: Further oxidation of the butyl side chain could occur, potentially leading to chain cleavage and the formation of smaller carboxylic acids.

Conversely, reduction pathways could also play a role, particularly if a ketone precursor exists. The reduction of a ketone, such as 1-(3,5-dichlorophenyl)-2-butanone, would lead to the formation of this compound. This suggests that the compound could be both a substrate for oxidation and a product of reduction, existing in a metabolic equilibrium.

Following initial oxidative or reductive transformations (Phase I metabolism), the resulting metabolites, as well as the parent compound if it possesses a suitable functional group like the hydroxyl group in this compound, can undergo conjugation reactions (Phase II metabolism). These reactions increase water solubility and facilitate excretion.

Glucuronidation: The hydroxyl group of this compound can be conjugated with glucuronic acid, a common pathway in mammals for detoxifying alcohols and phenols.

Sulfation: Sulfotransferases can catalyze the transfer of a sulfonate group to the hydroxyl moiety, forming a sulfate conjugate.

These conjugation reactions are crucial for detoxifying and eliminating such compounds from biological systems.

While specific metabolite profiles for this compound are not available, studies on the parent fungicides provide insight into the types of metabolites that could be expected. The primary and most persistent metabolite of fungicides like vinclozolin and iprodione is 3,5-dichloroaniline (3,5-DCA). wikipedia.orgscience.gov The formation of 3,5-DCA involves the hydrolysis of the fungicide structure.

Other identified metabolites from vinclozolin in human liver microsomes include hydroxylated derivatives of the side chain, such as 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (DTMBA). acs.org This demonstrates the prevalence of side-chain oxidation in the metabolism of these compounds. It is plausible that this compound could be an intermediate in a complex degradation pathway of a larger parent molecule, formed after initial side-chain cleavage and subsequent oxidation/reduction steps.

Table 1: Plausible Metabolites of this compound

Metabolite Name Formation Pathway
1-(3,5-Dichlorophenyl)-2-butanone Oxidation of the secondary alcohol
Hydroxylated this compound Ring hydroxylation
This compound glucuronide Glucuronidation (conjugation)
This compound sulfate Sulfation (conjugation)

Environmental Distribution and Persistence Studies

Limited specific data on the environmental distribution and persistence of this compound is available in publicly accessible scientific literature. The environmental fate of a chemical is influenced by a variety of factors including its physical and chemical properties, as well as environmental conditions. While general principles of environmental chemistry can provide theoretical estimations, specific experimental data for this compound are not readily found.

The persistence of a chemical in the environment is a key aspect of its environmental hazard assessment. nih.gov Generally, factors that influence the degradation rate of a chemical in the environment, such as its susceptibility to biodegradation by microbial communities, are crucial for determining its persistence. nih.gov The structure of a chemical, including the presence of halogen atoms like chlorine, can significantly impact its biodegradability. For many chemical classes, standard OECD tests for persistence may not be entirely suitable, highlighting the need for more robust and modified studies to accurately interpret persistence data. nih.gov

Without specific studies on this compound, it is not possible to provide quantitative data on its distribution in various environmental compartments such as soil, water, and air, or its environmental half-life. Research into the biodegradation of other dichlorinated phenolic compounds has shown that microorganisms can be involved in their degradation, though the pathways and rates are highly specific to the compound and the microbial species present. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound.

Further research and specific studies are required to determine the environmental distribution and persistence of this compound. Such studies would need to investigate its behavior in different environmental matrices and its susceptibility to various degradation processes.

Interactive Data Table: Environmental Persistence of this compound

Environmental CompartmentHalf-Life (t1/2)Degradation ProductsReference
SoilData not availableData not available-
WaterData not availableData not available-
AirData not availableData not available-

Computational Chemistry and Molecular Modeling of 1 3,5 Dichlorophenyl 2 Butanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and vibrational frequencies of 1-(3,5-Dichlorophenyl)-2-butanol.

Electronic Structure and Molecular Geometry Optimization

The electronic structure and three-dimensional arrangement of atoms in this compound can be determined with high accuracy using methods like Density Functional Theory (DFT). The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for such calculations. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

For this compound, the optimized geometry would reveal the spatial relationship between the dichlorophenyl ring and the butanol side chain. The presence of the chiral center at the second carbon of the butanol moiety means that calculations would be performed for both the (R) and (S) enantiomers.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value (Å or Degrees)
C-C (ring) bond length ~1.39 Å
C-Cl bond length ~1.74 Å
C-O bond length ~1.43 Å
O-H bond length ~0.96 Å
C-C-C-O dihedral angle Varies with conformation

Note: These are representative values based on similar structures and would be precisely determined by DFT calculations.

The electronic properties, such as the distribution of electron density, can be visualized through molecular orbital surfaces. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the O-H bond, the C-Cl bonds, or the bending of the alkyl chain. These predicted frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching ~3500-3700
C-H (aromatic) Stretching ~3000-3100
C-H (aliphatic) Stretching ~2850-2960
C=C (aromatic) Stretching ~1450-1600
C-O Stretching ~1050-1150
C-Cl Stretching ~650-850

Note: These are typical frequency ranges and the precise values are obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or an organic solvent. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide insights into:

Solvation: How solvent molecules arrange themselves around the solute.

Conformational Dynamics: The flexibility of the butanol chain and the rotation around single bonds.

Aggregation: The tendency of molecules to form clusters in solution, a phenomenon observed for other butanol isomers. nih.gov

Simulations would typically involve placing one or more molecules of this compound in a box of solvent molecules and calculating the forces between all atoms. The trajectories of the atoms over nanoseconds or even microseconds can then be analyzed to understand the dynamic properties of the system.

Ligand-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This is a crucial step in drug discovery for assessing the potential of a molecule to act as an inhibitor or activator of a specific protein.

The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Defining the binding site or active site of the protein.

Using a docking algorithm to place the ligand (this compound) in the binding site in various conformations and orientations.

Scoring the different poses based on factors like intermolecular forces, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

The docking score provides an estimate of the binding affinity. For this compound, docking studies could explore its potential to bind to various enzymes or receptors where chlorinated phenyl compounds are known to be active. The results would highlight key amino acid residues in the protein that interact with the dichlorophenyl ring, the hydroxyl group, or the alkyl chain of the ligand.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

Parameter Result
Binding Affinity (kcal/mol) -7.5
Key Interacting Residues Leu23, Val31, Phe88, Lys45
Types of Interactions Hydrophobic interactions with the dichlorophenyl ring, Hydrogen bond between the hydroxyl group and a backbone carbonyl.

Note: This is a hypothetical example. Actual results would depend on the specific protein target.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity, such as the concentration required to inhibit an enzyme by 50% (IC50). nih.gov

To develop a QSAR model for compounds including this compound, the following steps would be taken:

Data Collection: A dataset of compounds with similar core structures and their measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that best correlates the descriptors with the activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

A successful QSAR model could then be used to predict the activity of new, unsynthesized compounds, including different derivatives of this compound, thereby guiding the design of more potent molecules. mdpi.com

Table 4: List of Compounds Mentioned

Compound Name
This compound

Future Research Trajectories for this compound: A Roadmap for Exploration

The compound this compound represents a chiral secondary alcohol with potential for further investigation in medicinal chemistry and pharmacology. Its dichlorinated phenyl ring and butanol side chain offer a scaffold that could be explored for various biological activities. As the understanding of complex diseases evolves, so too must the strategies for developing novel therapeutic agents. This article outlines key future research directions for this compound, focusing on cutting-edge methodologies that could unlock its full therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-dichlorophenyl)-2-butanol, and how can intermediates be characterized?

A common approach involves Grignard reagent reactions. For example, 3,5-dichlorophenylmagnesium bromide can react with a suitable ketone (e.g., 3-buten-2-one) to form the alcohol after hydrolysis. Post-synthesis, intermediates should be characterized via NMR (¹H/¹³C) to confirm regioselectivity and purity. For instance, the aromatic protons in the 3,5-dichlorophenyl group typically appear as a singlet in the δ 7.2–7.4 ppm range . Mass spectrometry (MS) can verify molecular weight (expected [M+H]⁺: ~235.1), while HPLC (>95% purity) ensures absence of byproducts like unreacted ketones .

Q. What safety protocols are critical when handling this compound?

The compound is harmful via inhalation, dermal contact, and ingestion, as indicated by MSDS data for structurally similar chlorinated aromatics . Researchers must use:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Fume hoods for synthesis and purification steps.
  • Waste disposal : Halogenated waste containers due to chlorine content.
  • Emergency measures : Immediate rinsing for skin/eye exposure and medical consultation .

Q. How can the compound’s stability be assessed under varying storage conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures.
  • Light sensitivity : Store in amber vials if UV-Vis spectra (e.g., λmax ~270 nm) indicate photodegradation.
  • Humidity tests : Karl Fischer titration to monitor hygroscopicity.
    Long-term storage recommendations: –20°C under inert gas (Ar/N₂) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence reaction pathways in catalytic systems?

The electron-withdrawing Cl substituents deactivate the aromatic ring, directing electrophilic attacks to meta positions. In hydrogenation or oxidation reactions, steric hindrance from the bulky dichlorophenyl group may reduce catalyst efficiency. For example, palladium-catalyzed cross-couplings require ligands (e.g., XPhos) to mitigate steric effects . Kinetic studies (e.g., Eyring plots) can quantify activation barriers impacted by substituents .

Q. What strategies resolve contradictions in reported yields for Grignard-based syntheses?

Discrepancies often arise from:

  • Reagent purity : Moisture in Mg or solvents (THF/Et₂O) reduces Grignard reactivity. Anhydrous conditions and flame-dried glassware are critical.
  • Temperature control : Slow addition of ketone (–10°C) minimizes side reactions.
  • Workup optimization : Quenching with NH₄Cl (aq.) vs. H₂SO₄ affects byproduct formation.
    Validate yields using internal standards (e.g., anthracene) in GC-MS .

Q. How can computational methods predict the compound’s environmental persistence or toxicity?

  • QSAR models : Correlate logP (estimated ~3.2) with bioaccumulation potential.
  • DFT calculations : Evaluate degradation pathways (e.g., hydrolysis half-life in water).
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess LC₅₀ values, leveraging ECHA guidelines .

Q. What crystallographic challenges arise in determining the compound’s solid-state structure?

The flexible butanol chain and chlorine atoms complicate crystal packing. Strategies include:

  • Co-crystallization : With tartaric acid derivatives to induce chirality.
  • Low-temperature XRD : Mitigate thermal motion artifacts.
    Compare with related structures (e.g., 3,5-dichloro-4-methylbenzyl alcohol, CIF data in PubChem) to infer bond angles/torsion .

Q. How does the compound’s logD affect its utility in medicinal chemistry intermediates?

The logD (pH 7.4) can be experimentally determined via shake-flask/HPLC methods. A higher logD (>2.5) suggests blood-brain barrier permeability, making it a candidate for CNS-targeting prodrugs. Structure-activity relationship (SAR) studies could explore substituent effects on bioavailability .

Methodological Notes

  • Synthetic Optimization : Replace traditional Grignard with flow chemistry for better temperature control and scalability .
  • Analytical Cross-Validation : Combine NMR, IR (C-O stretch ~1050 cm⁻¹), and XPS (Cl 2p peaks at ~200 eV) for structural confirmation .
  • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to address variability in synthetic conditions .

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